molecular formula C9H9NO3 B589981 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 CAS No. 1623019-52-2

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4

Cat. No.: B589981
CAS No.: 1623019-52-2
M. Wt: 183.199
InChI Key: JGSUNMCABQUBOY-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated analog of a compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in experimental settings. This compound is particularly useful in studies involving metabolic pathways and the effects of tobacco-specific carcinogens.

Scientific Research Applications

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is widely used in scientific research, including:

    Chemistry: As a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: In the investigation of biological processes and the effects of deuterium on cellular functions.

    Medicine: For studying the metabolic activation of tobacco-specific carcinogens and their impact on human health.

    Industry: In the development of new materials and compounds with enhanced stability and performance.

Future Directions

The future directions of “1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” research are not explicitly mentioned in the available resources. Given its use in proteomics research , it’s likely that future studies will continue to explore its biochemical properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium into the parent compound, 1-(3-Pyridyl)-1-butanone-4-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of deuterated solvents and reagents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4): Another deuterated analog used in similar research applications.

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific carcinogen studied for its role in lung cancer.

Uniqueness

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its specific deuterium labeling, which enhances its stability and traceability in experimental settings. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and the effects of carcinogens.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-Pyridylacetic acid-d4", "Butanone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-Pyridylacetic acid-d4 in a mixture of butanone and sodium hydroxide.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and then acidify with hydrochloric acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] }

CAS No.

1623019-52-2

Molecular Formula

C9H9NO3

Molecular Weight

183.199

IUPAC Name

4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid

InChI

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D

InChI Key

JGSUNMCABQUBOY-NMRLXUNGSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Synonyms

4-Oxo-4-(3-pyridyl)butyric Acid-d4;  γ-Oxo-3-pyridinebutanoic Acid-d4;  4-(3-Pyridyl)-4-oxobutyric Acid-d4;  4-Oxo-4-(3-pyridyl)butanoic Acid-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.